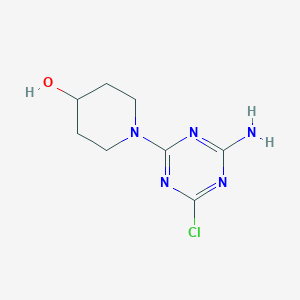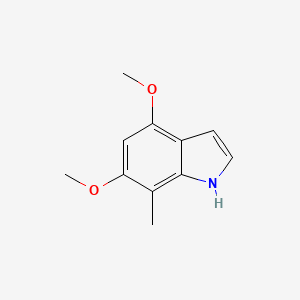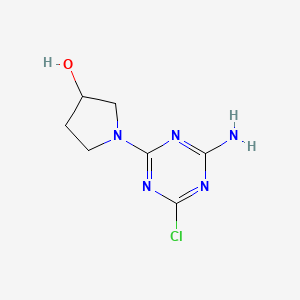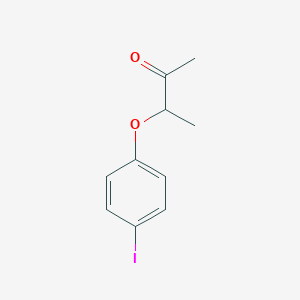
3-(4-Iodophenoxy)butan-2-one
Vue d'ensemble
Description
“3-(4-Iodophenoxy)butan-2-one” is a chemical compound with the CAS Number: 30343-26-1 . It has a molecular weight of 290.1 . The IUPAC name for this compound is 3-(4-iodophenoxy)-2-butanone .
Molecular Structure Analysis
The InChI code for “3-(4-Iodophenoxy)butan-2-one” is 1S/C10H11IO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Approaches : The synthesis of compounds related to 3-(4-Iodophenoxy)butan-2-one involves various chemical reactions, including O-Alkylation and Sonogashira coupling, to yield intermediates for further computational and spectroscopic analysis. These methods are foundational in creating compounds with potential optical and NLO properties, serving as a basis for exploring their applications in material science and chemistry (Praveenkumar et al., 2021).
Catalytic Processes : The electrocatalytic hydrogenation of similar compounds has been studied, revealing the influence of the catalytic surface and substrate concentration on product formation. This research provides insights into the electrochemical conversion processes, which could be applied in the synthesis or modification of 3-(4-Iodophenoxy)butan-2-one derivatives (Bryan & Grimshaw, 1997).
Chemical Structure and Properties
Crystallographic Analysis : Detailed crystallographic studies of related compounds offer insights into their structural properties, which can be essential for understanding the molecular framework and potential applications of 3-(4-Iodophenoxy)butan-2-one in areas such as material science and molecular engineering (Shi & Jiang, 1999).
Polyphenol Derivatives : Research into novel polyphenol lactone skeletons derived from related compounds highlights the potential for discovering new bioactive molecules with applications in pharmacology and biochemistry. These findings could pave the way for the development of new drugs or biochemical tools based on the structural motif of 3-(4-Iodophenoxy)butan-2-one (Wang et al., 2021).
Catalytic and Synthetic Applications
Bimetallic Catalysts : Research on multifunctional supported bimetallic catalysts for cascade reactions involving hydrogen auto transfer suggests potential applications in synthesizing 3-(4-Iodophenoxy)butan-2-one derivatives. These catalysts demonstrate efficiency in processes such as dehydrogenation, aldol condensation, and hydrogenation, which could be relevant for the synthesis and modification of the target compound (Morad et al., 2017).
One-Pot Synthesis Methods : Innovations in one-pot synthesis techniques, as applied to the creation of chromenone derivatives, could be adapted for the efficient synthesis of 3-(4-Iodophenoxy)butan-2-one derivatives. These methods emphasize the importance of catalysis and solvent-free conditions for sustainable and practical chemical synthesis (Han et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-iodophenoxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKVMGGPBPPXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodophenoxy)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




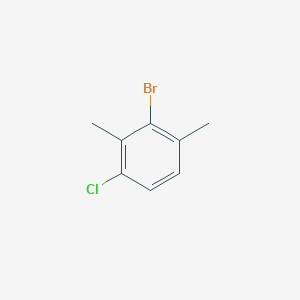
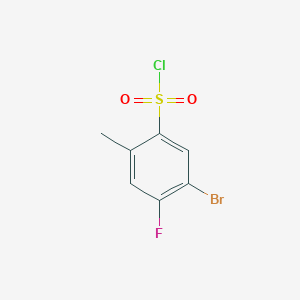
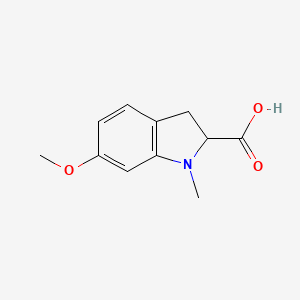
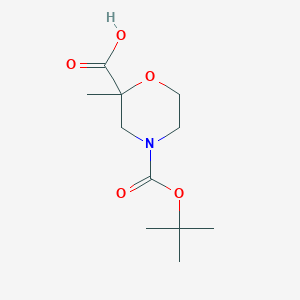
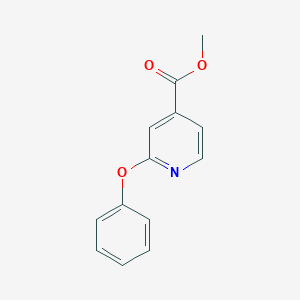
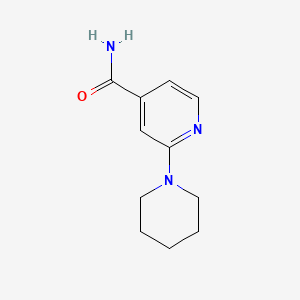
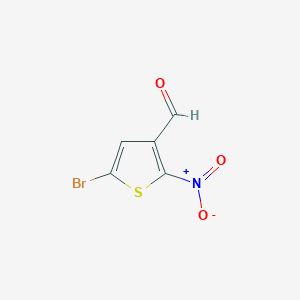
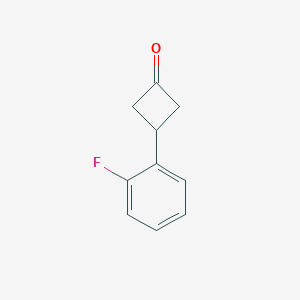
![5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1443267.png)
![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)
